
4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Bromoethyl)morpholine hydrobromide” is a chemical compound with the CAS Number: 42802-94-8 . It has a molecular weight of 274.98 and its IUPAC name is 4-(2-bromoethyl)morpholine hydrobromide . It is a white to yellow to pink solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(2-Bromoethyl)morpholine hydrobromide” is 1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“4-(2-Bromoethyl)morpholine hydrobromide” is a white to yellow to pink solid . It should be stored at room temperature .
科学的研究の応用
Inhibitory Effect on Gastrointestinal Contractile Activity
- The compound's derivative, pinaverium bromide, has been studied for its inhibitory effects on gastrointestinal contractile activity in dogs. This quaternary ammonium derivative showed significant inhibition in the stomach, small, and large bowels during both digestive and interdigestive states, without notable side effects in the circulatory, respiratory, or gastrointestinal systems (Itoh & Takahashi, 1981).
Use in Organic Chemistry Reactions
- The compound plays a role in organic synthesis, such as in palladium-catalyzed aminocarbonylations of aryl bromides. In this process, dimethylformamide acts as a source of carbon monoxide and dimethylamine, with morpholine being one of the good reaction partners. This reaction is particularly useful in small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan, Alterman, Larhed & Hallberg, 2002).
Synthesis of Pharmaceuticals
- The compound has been utilized in the novel synthesis of the anti-coccidial drug halofuginone hydrobromide. The synthesis process, involving multiple reaction steps, indicates the compound's potential in pharmaceutical development and large-scale production (Zhang, Yao & Liu, 2017).
Role in Antioxidant Studies
- Bromophenols, similar to the structure of the compound , have been investigated for their antioxidant activity. These studies have shown that certain bromophenols exhibit potent antioxidant effects, suggesting their potential in medicinal chemistry (Olsen, Hansen, Isaksson & Andersen, 2013).
Application in Anion Exchange Membranes
- Morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide), a derivative of the compound, has been used in anion exchange membranes. This application demonstrates its utility in enhancing conductivity and stability, relevant in fields like energy and material sciences (Gao, Lu, Ma, Yan, Jiang, Wu & He, 2020).
Safety and Hazards
This compound has been classified as having some hazards. It has the signal word “Warning” and the hazard statements H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
4-(2-bromoethyl)-2,6-dimethylmorpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-7-5-10(4-3-9)6-8(2)11-7;/h7-8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKELTJUDLBBJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-65-5 |
Source


|
| Record name | 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
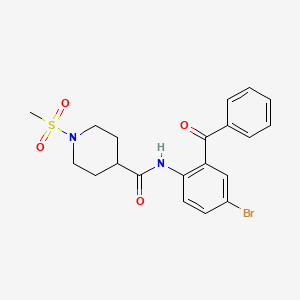
![3-(3,4-Dichlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide](/img/structure/B2433293.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433295.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2433296.png)
![3-Propylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2433297.png)
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2433301.png)
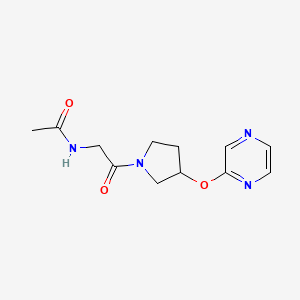
![Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2433304.png)

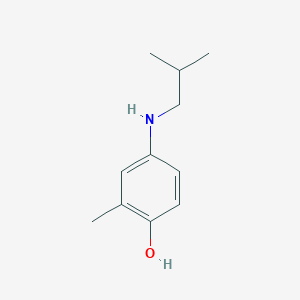
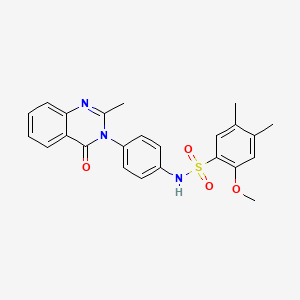

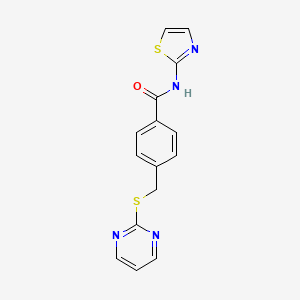
![[1-[2-(Trifluoromethyl)phenyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2433314.png)
